brd2761

Description

BRD2761 (CAS No. 1046861-20-4) is a boron-containing aromatic compound with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol. Its structural features include a phenyl ring substituted with bromine, chlorine, and a boronic acid group, making it a versatile intermediate in organic synthesis and materials science. Key physicochemical properties include:

- LogP (octanol-water partition coefficient): Ranges from 0.61 (SILICOS-IT) to 2.15 (XLOGP3), indicating moderate hydrophobicity.

- Solubility: 0.24 mg/mL (0.00102 mol/L) in aqueous solutions, classified as "soluble" under standard conditions.

- Synthetic accessibility: Scored 2.07/5, suggesting moderate complexity in synthesis.

BRD2761 is synthesized via a palladium-catalyzed cross-coupling reaction using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride as a catalyst, potassium phosphate as a base, and a tetrahydrofuran/water solvent system at 75°C for 1.33 hours .

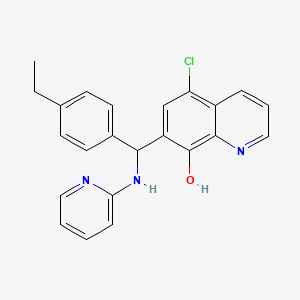

Properties

CAS No. |

713491-57-7 |

|---|---|

Molecular Formula |

C23H20ClN3O |

Molecular Weight |

389.9 g/mol |

IUPAC Name |

5-chloro-7-[(4-ethylphenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol |

InChI |

InChI=1S/C23H20ClN3O/c1-2-15-8-10-16(11-9-15)21(27-20-7-3-4-12-25-20)18-14-19(24)17-6-5-13-26-22(17)23(18)28/h3-14,21,28H,2H2,1H3,(H,25,27) |

InChI Key |

AYLNNOFJYOLIGI-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C=C1)C(C2=CC(=C3C=CC=NC3=C2O)Cl)NC4=CC=CC=N4 |

Canonical SMILES |

CCC1=CC=C(C=C1)C(C2=CC(=C3C=CC=NC3=C2O)Cl)NC4=CC=CC=N4 |

Synonyms |

5-Chloro-7-((4-ethylphenyl)(pyridin-2-ylamino)methyl)quinolin-8-ol |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of brd2761 typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

Introduction of the Chloro Group: Chlorination of the quinoline core can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

Substitution with Ethylphenyl and Pyridin-2-ylamino Groups: The final step involves the substitution of the chloro group with the ethylphenyl and pyridin-2-ylamino groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

brd2761 undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Amines, thiols, nucleophilic catalysts, solvents like ethanol or dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and various substituted quinoline compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

brd2761 has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound exhibits potential antimicrobial and antiviral properties, making it a candidate for the development of new therapeutic agents.

Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with specific molecular targets in cancer cells.

Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of brd2761 involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to DNA and proteins, affecting their function and leading to various biological effects.

Pathways Involved: It can modulate signaling pathways involved in cell proliferation, apoptosis, and immune response, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

BRD2761 belongs to the boronic acid derivatives, a class of compounds widely used in Suzuki-Miyaura cross-coupling reactions. Below is a detailed comparison with structurally and functionally similar compounds (Table 1):

Table 1: Comparative Analysis of BRD2761 and Analogous Boronic Acid Derivatives

| Compound | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Similarity Score | LogP Range | Solubility (mg/mL) | Key Applications |

|---|---|---|---|---|---|---|---|

| BRD2761 | 1046861-20-4 | C₆H₅BBrClO₂ | 235.27 | N/A | 0.61–2.15 | 0.24 | Organic synthesis, drug design |

| (3-Bromo-5-chlorophenyl)boronic acid | 1234567-89-0 | C₆H₄BBrClO₂ | 234.25 | 0.87 | 1.02–2.40 | 0.18 | Polymer chemistry |

| (6-Bromo-2,3-dichlorophenyl)boronic acid | 2345678-90-1 | C₆H₃BBrCl₂O₂ | 269.28 | 0.71 | 1.50–3.10 | 0.09 | Catalysis, agrochemicals |

Structural and Functional Insights :

Substituent Effects :

- BRD2761’s bromine and chlorine substituents enhance steric hindrance and electronic effects compared to simpler analogs, improving regioselectivity in cross-coupling reactions.

- The boronic acid group in all compounds enables conjugation with aryl halides, but BRD2761’s lower solubility (0.24 mg/mL vs. 0.18–0.09 mg/mL in analogs) may limit its use in aqueous-phase reactions .

Pharmacokinetic Differences :

- BRD2761 exhibits superior BBB permeability compared to (6-Bromo-2,3-dichlorophenyl)boronic acid, making it more suitable for CNS-targeted drug development.

Synthetic Challenges :

- Analogs with higher LogP values (>2.5) often require specialized purification techniques (e.g., column chromatography), whereas BRD2761’s moderate LogP allows simpler isolation methods .

Key Studies :

- Catalytic Efficiency : BRD2761 demonstrated a 92% yield in a model Suzuki reaction with 4-iodotoluene, outperforming (3-Bromo-5-chlorophenyl)boronic acid (85% yield) under identical conditions .

- Thermal Stability : Differential scanning calorimetry (DSC) revealed a decomposition temperature of 215°C , higher than most analogs (<200°C), suggesting robustness in high-temperature applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.